Schisanlignone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schisanlignone B is a lignan compound isolated from the seeds of Schisandra chinensis, a plant known for its medicinal properties . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Schisanlignone B is typically isolated from natural sources rather than synthesized chemically. The seeds of Schisandra chinensis are the primary source of this compound . The extraction process involves several steps, including solvent extraction, purification using chromatographic techniques, and crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Schisandra chinensis seeds. The process includes:
Harvesting: Collecting mature seeds of Schisandra chinensis.
Extraction: Using solvents such as ethanol or methanol to extract the lignans.
Purification: Employing chromatographic techniques like high-performance liquid chromatography (HPLC) to purify the compound.
Crystallization: Crystallizing the purified compound to obtain this compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Schisanlignone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Schisanlignone B has several scientific research applications:
Chemistry: Used as a reference compound in the study of lignans and their chemical properties.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer properties, particularly against leukemia cells.
Industry: Used in the development of natural health products and supplements.
Wirkmechanismus
Schisanlignone B exerts its effects through various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Schisanlignone A
- Schisanlignone C
- Schisanlignone D
- Schizandrin B
- Gomisin J
- Gomisin N
Uniqueness
Schisanlignone B is unique due to its specific molecular structure and its potent biological activities, particularly its anticancer properties. While other lignans like Schisanlignone A, C, and D share similar structures, this compound has shown significant activity against leukemia cells, making it a promising candidate for further research in cancer therapy .
Eigenschaften
Molekularformel |
C23H28O7 |
---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(9R,10R)-5-hydroxy-3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |
InChI |
InChI=1S/C23H28O7/c1-11-8-13-9-16(26-3)21(28-5)22(29-6)17(13)18-14(19(25)12(11)2)10-15(24)20(27-4)23(18)30-7/h9-12,24H,8H2,1-7H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
FLYXTLCSEZIBJX-VXGBXAGGSA-N |
Isomerische SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@@H]1C)O)OC)OC)OC)OC)OC |
Kanonische SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)O)OC)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.